3-[4-(Chloromethyl)phenyl]cyclobutan-1-one
Description
Significance of Cyclobutanone (B123998) Scaffolds in Modern Organic Synthesis
Cyclobutanone and its derivatives are highly valued scaffolds in organic synthesis due to the inherent ring strain of the four-membered carbocyclic system. nih.gov This strain makes them susceptible to a variety of ring-opening or ring-expansion reactions, providing access to a diverse range of molecular architectures that would be challenging to construct otherwise. nih.govnih.gov The reactivity of the ketone functional group, combined with the unique properties of the cyclobutane (B1203170) ring, allows for strategic and selective modifications. nih.gov
These scaffolds are key components in the synthesis of numerous natural products and biologically active compounds, including antibiotics, antiviral agents, and anticancer drugs. liskonchem.com Their utility stems from their ability to serve as versatile intermediates, enabling the efficient construction of complex molecular frameworks. liskonchem.com Methodologies such as [2+2] cycloadditions are reliable for preparing cyclobutanone derivatives. nih.gov Furthermore, transition-metal-catalyzed reactions have become a powerful tool for the functionalization of cyclobutanones, capitalizing on their high ring strain to activate carbon-carbon bonds. nih.govspringernature.com The three-dimensional nature of the cyclobutane ring is also increasingly exploited in drug discovery to create novel chemical entities with improved pharmacological properties. researchgate.netbioorganica.com.ua
The Role of Chloromethylphenyl Moieties in Synthetic Chemistry
The chloromethylphenyl group is a crucial functional moiety in synthetic chemistry, primarily serving as a reactive handle for introducing the benzyl (B1604629) group or its derivatives into a molecule. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This allows for the straightforward formation of carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
This reactivity makes the chloromethylphenyl moiety a versatile building block for constructing more complex molecular structures. ontosight.ai For instance, it is widely used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. ontosight.aigoogle.com The phenyl ring itself can be further functionalized through electrophilic aromatic substitution, adding another layer of synthetic versatility. The development of efficient and site-selective chlorination methods, including those mediated by visible light, has further enhanced the accessibility and utility of organochlorine compounds like those containing the chloromethylphenyl group. mdpi.com
Scope and Research Objectives for 3-[4-(Chloromethyl)phenyl]cyclobutan-1-one
The specific structure of this compound suggests its primary role as a bifunctional building block in synthetic research. The research objectives surrounding this compound are likely focused on leveraging its distinct reactive sites—the ketone on the cyclobutane ring and the chloromethyl group on the phenyl ring—for the synthesis of novel compounds.
Key research interests include:
Medicinal Chemistry: Utilizing the compound as a starting material for the synthesis of new drug candidates. The cyclobutane moiety can serve as a bioisostere for other common groups, potentially improving properties like metabolic stability or binding affinity. researchgate.net The chloromethyl group allows for linkage to other pharmacologically relevant fragments. For example, similar structures have been used to develop inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are targets in cancer therapy. nih.gov
Combinatorial Chemistry: The compound is an ideal substrate for creating libraries of diverse molecules. The ketone can undergo reactions like aldol (B89426) condensations, Wittig reactions, or reductive aminations, while the chloromethyl group can react with a wide array of nucleophiles. This dual reactivity allows for the rapid generation of numerous derivatives for high-throughput screening.
Materials Science: The rigid and defined three-dimensional structure of the cyclobutane ring, combined with the reactivity of the chloromethylphenyl group, makes it a candidate for incorporation into polymers or other materials to modify their physical and chemical properties. ontosight.aiacenet.edu
The primary objective is to exploit the compound's unique combination of a strained ring and a reactive side chain to access novel chemical space and develop molecules with specific, desirable functions in medicine or materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(chloromethyl)phenyl]cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJWLPLPYBBPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 3 4 Chloromethyl Phenyl Cyclobutan 1 One
Transformations Involving the Cyclobutanone (B123998) Moiety
The inherent ring strain of the cyclobutanone in 3-[4-(chloromethyl)phenyl]cyclobutan-1-one makes it susceptible to reactions that lead to more stable, less strained cyclic systems. These transformations often involve the cleavage of one of the carbon-carbon bonds within the four-membered ring.
Ring expansion reactions of cyclobutanones are a prominent class of transformations that lead to the formation of five-, six-, or even larger-membered rings. These reactions can be initiated through various means, including radical, acid-catalyzed, organocatalytic, and photochemical methods.
Free radical-mediated ring expansions of cyclobutanones are a well-established method for the construction of larger carbocycles. ingentaconnect.comresearchgate.netresearchgate.net The general mechanism involves the generation of a radical at a position that can facilitate an intramolecular addition to the carbonyl group of the cyclobutanone. This is followed by a β-scission of the resulting alkoxy radical, which cleaves a C-C bond of the original four-membered ring to produce a ring-expanded ketone. ingentaconnect.comresearchgate.net The driving force for this ring expansion is the release of the inherent strain in the cyclobutanone ring. ingentaconnect.com
For this compound, a radical could be generated on the chloromethyl group, which could then, in principle, participate in a ring expansion. However, the more common strategies involve the introduction of a radical-generating precursor at a different position on the molecule.
| Initiator/Reagent | Intermediate | Product Type | Key Features |
| Bu₃SnH/AIBN | Alkoxy radical | Ring-expanded ketone | Release of ring strain is a major driving force. ingentaconnect.com |
| SmI₂ | Ketyl radical | Ring-expanded alcohol | Reductive conditions. |
| Ti(III) salts | Carbon-centered radical | Ring-expanded ketone | Can be generated from α-haloketones. |
Acid-catalyzed rearrangements of cyclobutanones can lead to a variety of products, including ring-expanded ketones. documentsdelivered.com The reaction is initiated by the protonation of the carbonyl oxygen, which activates the cyclobutanone towards rearrangement. A subsequent 1,2-alkyl shift, driven by the release of ring strain, results in the formation of a more stable carbocation intermediate that can then be trapped to yield the ring-expanded product. libretexts.orgyoutube.com
In the case of this compound, treatment with a Lewis or Brønsted acid could promote a Wagner-Meerwein type of rearrangement, leading to a cyclopentanone (B42830) derivative. The specific outcome would be influenced by the nature of the acid and the reaction conditions.
| Acid Catalyst | Proposed Intermediate | Potential Product(s) | Reaction Conditions |
| Brønsted Acid (e.g., H₂SO₄) | Protonated carbonyl, carbocation | Cyclopentanone derivative | Typically requires elevated temperatures. |
| Lewis Acid (e.g., BF₃·OEt₂) | Lewis acid-carbonyl complex, carbocation | Cyclopentanone derivative, dienones | Can facilitate Nazarov cyclization in some cases. researchgate.net |
| Protic Solvents (e.g., MeOH) | Oxonium ion | Ring-opened acetal (B89532) products | Solvolysis can compete with rearrangement. |
Recent advances in organocatalysis have provided new methods for the enantioselective ring expansion of cyclobutanone derivatives. acs.orgnih.govthieme-connect.com These reactions often involve a cascade sequence, such as a Michael addition followed by a ring-opening rearrangement. Chiral aminocatalysts can be employed to achieve high levels of stereocontrol. acs.org
For this compound, an organocatalytic approach could involve its reaction with a suitable Michael acceptor in the presence of a chiral secondary amine catalyst. This would generate an enamine intermediate that could then undergo a stereoselective ring expansion.
| Catalyst Type | Reaction Type | Key Intermediate | Potential Advantage |
| Chiral secondary amine | Michael addition/ring expansion | Enamine | High enantioselectivity. acs.org |
| Chiral phosphine (B1218219) | Annulation/ring expansion | Ylide | Access to diverse heterocyclic products. |
| Chiral thiourea | Anion-binding catalysis | Enolate | Activation of the electrophile. |
The photochemical irradiation of cyclobutanones can induce a ring expansion to form tetrahydrofuran (B95107) derivatives. acs.orgacs.orgrsc.org This transformation is believed to proceed through an initial α-cleavage (Norrish Type I reaction) to generate a 1,4-biradical intermediate. This biradical can then rearrange to form an oxacarbene, which can be trapped by a nucleophilic solvent, such as an alcohol, to yield the ring-expanded acetal product. acs.org
When this compound is subjected to photolysis in a nucleophilic solvent like methanol, it is expected to undergo ring expansion to afford a substituted 2-methoxytetrahydrofuran.
| Wavelength | Solvent | Key Intermediate | Product Type |
| UV light (e.g., 313 nm) | Methanol | 1,4-Biradical, Oxacarbene | 2-Methoxytetrahydrofuran derivative. acs.org |
| UV light | Acetonitrile | 1,4-Biradical, Oxacarbene | Potential for intramolecular reactions. |
| UV light | Benzene | 1,4-Biradical | Decarbonylation or cycloelimination may compete. |
While less common than ring expansions, ring contraction reactions of cyclobutanone derivatives can occur under specific conditions to yield cyclopropane (B1198618) derivatives. wikipedia.orgntu.ac.ukchemistrysteps.com One of the most well-known examples of a ring contraction involving a cyclic ketone is the Favorskii rearrangement, which typically occurs with α-halo ketones in the presence of a base. chemistrysteps.com
Although this compound is not an α-halo ketone, other rearrangement pathways leading to ring contraction could potentially be devised. For instance, a Wolff rearrangement of an α-diazoketone derived from the cyclobutanone could lead to a ring-contracted cyclopropanecarboxylic acid derivative. libretexts.orgntu.ac.uk
| Reaction Type | Reagents | Key Intermediate | Product Type |
| Favorskii Rearrangement | Base (e.g., NaOH) | Cyclopropanone (B1606653) | Cyclopropanecarboxylic acid derivative (requires α-halo precursor). chemistrysteps.com |
| Wolff Rearrangement | Diazo compound, Ag₂O, heat/light | Ketene (B1206846) | Cyclopropanecarboxylic acid derivative. libretexts.orgntu.ac.uk |
| Photochemical Rearrangement | UV light | Biradical | May lead to cyclopropane formation via decarbonylation. |
Carbon-Carbon Bond Cleavage Reactions
The inherent ring strain of the cyclobutanone core, approximately 26 kcal/mol, provides a strong thermodynamic driving force for reactions involving the cleavage of its carbon-carbon bonds. illinois.edu This reactivity can be harnessed through various catalytic methods.
Transition metals, particularly those from Group 10 (Ni, Pd) and Group 9 (Rh), are highly effective at promoting the cleavage of C-C bonds in strained ring systems like cyclobutanones. illinois.edu For 3-arylcyclobutanones, these reactions typically proceed via an oxidative addition of the metal into one of the C-C bonds adjacent to the carbonyl group, forming a five-membered metallacyclic intermediate. This process is followed by further transformations such as β-hydride elimination, reductive elimination, or migratory insertion.
Nickel-catalyzed reactions have been shown to be effective for the cross-coupling of cyclobutanols (the reduction products of cyclobutanones) with aryl electrophiles, involving the cleavage of both a C-O and a C-C bond to furnish γ-arylated ketones. researchgate.net For instance, catalytic systems like Ni(cod)₂/PCy₃ can facilitate the coupling of cyclobutanols with aryl pivalates. researchgate.net Similarly, palladium catalysts are widely used. Tandem reactions involving Pd₂(dba)₃-participated C–C bond cleavage of O-bromophenyl cyclobutanone derivatives followed by Michael addition have been reported, showcasing a method for intramolecular ring-opening triggered by a C-Br bond. researchgate.net These precedents suggest that the this compound scaffold could undergo analogous transformations, where the metal catalyst inserts into the C1-C2 or C1-C4 bond, followed by coupling with various partners.
Table 1: Representative Transition Metal-Catalyzed C-C Cleavage Reactions of Cyclobutanone Derivatives
| Catalyst System | Substrate Type | Reaction Type | Product Type |
| Ni(cod)₂ / PCy₃ / Base | Cyclobutanol / Aryl Pivalate | Cross-Coupling | γ-Arylated Ketone researchgate.net |
| Pd₂(dba)₃ | O-bromophenyl cyclobutanone | Intramolecular Ring Opening / Michael Addition | Benzospirone researchgate.net |
| Rh(I) complexes | Cyclobutanone | [4+1], [4+2] Cycloadditions | Fused Carbocycles/Heterocycles |
Lewis acids can activate the carbonyl group of this compound, facilitating nucleophilic attack and subsequent ring opening. An iron-catalyzed ring-opening reaction of 3-arylcyclobutanones has been developed that provides access to conjugated enones or aryl alkyl ketones. researchgate.netresearchgate.net In a notable transformation, a Lewis acid like FeCl₃ in the presence of water can catalyze the synergistic cleavage of both C-C bonds adjacent to the carbonyl group in 3-arylcyclobutanones. researchgate.netresearchgate.net This process yields aryl alkyl ketones under mild conditions and demonstrates broad substrate scope. researchgate.net The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, followed by the addition of water. Subsequent fragmentation leads to the cleavage of the four-membered ring. The regioselectivity of the cleavage is controlled by the stability of the potential carbocationic intermediates, which is influenced by the aryl substituent at the C3 position.
Table 2: Lewis Acid-Catalyzed Ring Opening of 3-Arylcyclobutanones
| Lewis Acid | Substrate Example | Product Type | Yield (%) |
| FeCl₃ / H₂O | 3-Phenylcyclobutanone (B1345705) | 1-Phenylpropan-1-one | 92 researchgate.net |
| FeCl₃ / H₂O | 3-(p-Tolyl)cyclobutanone | 1-(p-Tolyl)propan-1-one | 89 researchgate.net |
| FeCl₃ / H₂O | 3-(4-Chlorophenyl)cyclobutanone | 1-(4-Chlorophenyl)propan-1-one | 85 researchgate.net |
| AgSbF₆ | Alkyne-tethered cyclobutanone | Naphthyl ketone | up to 94 |
The cyclobutanone ring can also be opened via radical-mediated pathways. This often involves the generation of a radical species that triggers the homolytic cleavage of a C-C bond. For example, cyclobutanone oxime esters can undergo C-C bond cleavage upon generation of an iminyl radical, producing a distal cyano-substituted alkyl radical. mdpi.com This intermediate can then be trapped or participate in subsequent cascade reactions. mdpi.com Silver-catalyzed C-C bond cleavage of cyclobutanols, proceeding through a radical-mediated pathway, has been employed for the C-H functionalization of other molecules. rsc.org For a substrate like this compound, a radical pathway could be initiated photochemically or with a radical initiator, leading to a β-acyl alkyl radical that can undergo further transformations like cyclization, addition, or fragmentation.
Alpha-Functionalization of the Cyclobutanone Ring
The protons on the carbon atoms alpha to the carbonyl group (C2 and C4) of this compound are acidic and can be removed by a base to form an enolate. This enolate is a key nucleophilic intermediate for a variety of alpha-functionalization reactions.
The direct alkylation of the cyclobutanone ring can be achieved by treating the ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form the enolate, followed by the addition of an alkyl halide. youtube.com This is an Sₙ2 reaction where the enolate acts as the nucleophile. youtube.com Given the potential for polyalkylation, careful control of reaction conditions is necessary.
Alpha-arylation is typically accomplished using a transition metal catalyst, most commonly palladium. organic-chemistry.org The reaction involves the coupling of the ketone enolate with an aryl halide. The use of specific ligands, such as bulky phosphines, is often crucial for achieving high yields and preventing side reactions. organic-chemistry.org This methodology allows for the direct formation of a C(sp²)-C(sp³) bond at the alpha position of the cyclobutanone.
Table 3: General Conditions for α-Functionalization of Ketones
| Reaction | Base / Catalyst | Electrophile | Key Features |
| α-Alkylation | LDA | Alkyl Halide (e.g., CH₃Br) | Forms new C-C bond via Sₙ2; requires strong, non-nucleophilic base. youtube.comyoutube.com |
| α-Arylation | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., P(t-Bu)₃) + Base (e.g., K₃PO₄) | Aryl Halide (e.g., Bromobenzene) | Catalytic cycle involves enolate formation, oxidative addition, and reductive elimination. organic-chemistry.org |
In recent years, organocatalysis has emerged as a powerful tool for the asymmetric functionalization of carbonyl compounds. For cyclobutanones, chiral secondary amines (such as proline and its derivatives) can act as catalysts by forming a nucleophilic enamine intermediate with the ketone. mdpi.com
This enamine can then participate in various asymmetric reactions:
Aldol (B89426) Addition: The enamine can add to the carbonyl group of an aldehyde, forming a β-hydroxy ketone (aldol adduct) with high levels of stereocontrol.
Michael Addition: The enamine can undergo a conjugate addition to α,β-unsaturated acceptors, such as nitroolefins or maleimides. mdpi.commdpi.com This reaction forms a new carbon-carbon bond at the β-position of the acceptor and is a highly effective method for constructing complex molecules with excellent enantioselectivity. mdpi.com Bifunctional catalysts, such as thiourea-based organocatalysts, can activate both the enamine nucleophile and the electrophile through hydrogen bonding, leading to high stereoselectivity. mdpi.com
These organocatalytic methods provide a route to chiral, highly functionalized cyclobutane (B1203170) derivatives from precursors like this compound.
Table 4: Representative Organocatalyzed Michael Additions to Nitroalkenes
| Catalyst Type | Ketone | Michael Acceptor | Diastereoselectivity (syn/anti) | Enantioselectivity (% ee) |
| (R,R)-DPEN-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | 9/1 | 99 mdpi.com |
| (R,R)-DPEN-Thiourea | Cyclopentanone | trans-β-Nitrostyrene | 8/2 | 96 mdpi.com |
| Chiral Amine / Ureidoaminal | α-Branched Nitroalkane | Acrylate Template | - | up to 92 nih.gov |
Alpha-Heteroatom Functionalization
The position alpha to the carbonyl group of the cyclobutanone ring is activated towards the introduction of heteroatoms. These reactions typically proceed through the formation of an enol or enolate intermediate. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of cyclobutanones suggests several potential transformations.
Alpha-Halogenation: The introduction of a halogen atom (e.g., chlorine, bromine, or iodine) at the alpha-position of cyclobutanones can be achieved under either acidic or basic conditions. hud.ac.ukpressbooks.pubnih.gov Acid-catalyzed halogenation proceeds through an enol intermediate, which acts as a nucleophile to attack the halogen. hud.ac.ukpressbooks.pub This method is generally preferred for achieving monohalogenation. pressbooks.pub The regioselectivity of this reaction on unsymmetrical ketones typically favors substitution at the more substituted alpha-carbon due to the formation of the more stable enol. nih.gov In the case of this compound, this would lead to halogenation at the 2-position.
Alternatively, base-promoted halogenation occurs via an enolate intermediate. pressbooks.pub This method can be less selective, often leading to polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons. pressbooks.pub A variety of halogenating agents can be employed, including the elemental halogens (Cl₂, Br₂, I₂) and substituted ammonium (B1175870) perhalides. hud.ac.ukgoogle.com
Alpha-Amination: The direct introduction of a nitrogen-containing group at the alpha-position of cyclobutanones is a valuable transformation for the synthesis of biologically relevant molecules. gauthmath.comdoubtnut.comosti.govquora.commasterorganicchemistry.com One approach involves the reaction of a cyclobutanone enolate with an electrophilic nitrogen source, such as diethyl azodicarboxylate. orgsyn.org Another strategy is the rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles, which generates an α-imino rhodium carbene that can undergo intramolecular reactions to form α-amino cyclobutanones. gauthmath.comdoubtnut.com These methods provide access to multifunctionalized four-membered rings which are otherwise challenging to synthesize. doubtnut.com
Alpha-Hydroxylation: The synthesis of α-hydroxy cyclobutanones can be accomplished through the oxidation of the corresponding enolates. researchgate.net Common oxidizing agents for this transformation include molecular oxygen (O₂) followed by a reduction step, or more specialized reagents like (camphorsulfonyl)oxaziridines. researchgate.net These reactions provide a direct route to α-hydroxy ketones, which are important building blocks in organic synthesis.
Table 1: Potential Alpha-Heteroatom Functionalization Reactions
| Reaction | Reagents and Conditions | Expected Product Moiety |
| α-Halogenation | Br₂ in Acetic Acid | 2-Bromo-3-[4-(chloromethyl)phenyl]cyclobutan-1-one |
| α-Amination | 1. Base (e.g., LDA) 2. Electrophilic N source | 2-Amino-3-[4-(chloromethyl)phenyl]cyclobutan-1-one |
| α-Hydroxylation | 1. Base (e.g., KHMDS) 2. MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | 2-Hydroxy-3-[4-(chloromethyl)phenyl]cyclobutan-1-one |
Photochemical Reactions of the Cyclobutanone Ring
The strained cyclobutanone ring is known to undergo characteristic photochemical reactions upon excitation with ultraviolet light. These reactions primarily involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as the Norrish Type I reaction. quora.com
The Norrish Type I reaction is the photochemical homolytic cleavage of the α-carbon-carbon bond of an aldehyde or ketone. quora.com For cyclobutanone, this cleavage can occur from either the excited singlet (S₁) or triplet (T₁) state, leading to the formation of a 1,4-biradical intermediate. google.comlibretexts.org
Subsequent to the initial α-cleavage, the resulting acyl-alkyl diradical can undergo several competing secondary reactions. One of the most common pathways is the loss of a molecule of carbon monoxide (decarbonylation) to form a new 1,3-biradical. libretexts.org This 1,3-biradical can then cyclize to form a cyclopropane derivative. hud.ac.uklibretexts.org Triplet-sensitized reactions of cyclobutanones, often using acetone (B3395972) as a sensitizer, have been shown to favor the formation of cyclopropanes as the major non-polar products. hud.ac.uk The presence of electron-donating groups at the α-position can also promote decarbonylation. hud.ac.uk
For this compound, irradiation would be expected to lead to the formation of a [4-(chloromethyl)phenyl]cyclopropane derivative. The stereochemistry of the resulting cyclopropane can be influenced by the reaction conditions and the nature of the excited state involved. google.comacs.org
Another significant pathway for the 1,4-biradical intermediate formed from the Norrish Type I cleavage is cycloelimination. This process involves the cleavage of a second carbon-carbon bond to yield two stable molecules. gauthmath.com In the case of unsubstituted cyclobutanone, this results in the formation of ketene (CH₂=C=O) and ethylene (B1197577) (CH₂=CH₂). gauthmath.comyoutube.com This fragmentation is thought to occur from the excited singlet state. gauthmath.com
For a substituted cyclobutanone such as this compound, two possible cycloelimination pathways exist, depending on which C-C bond in the biradical cleaves. Cleavage of the C2-C3 bond would lead to the formation of ketene and 4-(chloromethyl)styrene, while cleavage of the C1-C4 bond would result in the formation of phenylketene and ethylene, with the chloromethyl group remaining on the ketene fragment. The relative prevalence of these pathways would depend on the stability of the resulting products and the specific reaction conditions.
Table 2: Photochemical Reaction Pathways of the Cyclobutanone Ring
| Reaction Pathway | Intermediate | Products |
| Norrish Type I Cleavage & Decarbonylation | 1,4-Acyl-alkyl biradical -> 1,3-Alkyl biradical | [4-(Chloromethyl)phenyl]cyclopropane + Carbon Monoxide |
| Cycloelimination | 1,4-Acyl-alkyl biradical | Ketene + 4-(Chloromethyl)styrene AND/OR [4-(Chloromethyl)phenyl]ketene + Ethylene |
Transformations Involving the Chloromethylphenyl Moiety
The chloromethylphenyl portion of the molecule offers a distinct set of reactive possibilities, primarily centered on the reactivity of the benzylic chloride.
The chloromethyl group attached to the phenyl ring is a benzylic halide. Benzylic halides are particularly reactive in nucleophilic substitution reactions due to the ability of the adjacent aromatic ring to stabilize the transition state and any potential carbocationic intermediate through resonance. doubtnut.com
The chlorine atom of the chloromethyl group can be displaced by a wide variety of nucleophiles. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, or a borderline mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions. osti.govquora.com The stability of the benzylic carbocation intermediate favors the Sₙ1 pathway, especially in polar protic solvents. quora.com
Common nucleophiles that can react with the chloromethyl group include:
Hydroxide (B78521) and Alkoxides: Reaction with hydroxide ions (e.g., from NaOH or KOH) or alkoxide ions (e.g., from sodium methoxide (B1231860) or sodium ethoxide) leads to the formation of the corresponding benzylic alcohol or ether, respectively. gauthmath.commasterorganicchemistry.com This is a classic Williamson ether synthesis when an alkoxide is used. masterorganicchemistry.com
Amines: Ammonia, primary amines, and secondary amines can act as nucleophiles to displace the chloride, resulting in the formation of primary, secondary, and tertiary benzylic amines, respectively. pressbooks.pubgoogle.comembibe.com Further alkylation can lead to the formation of quaternary ammonium salts. pressbooks.pub
Cyanide: The cyanide ion (e.g., from NaCN or KCN) is an effective nucleophile for displacing the chloride, leading to the formation of a benzyl (B1604629) nitrile. nih.govnih.gov The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Other Nucleophiles: A host of other nucleophiles, such as carboxylates, thiolates, and azide (B81097) ions, can also participate in substitution reactions with the chloromethyl group, leading to the formation of esters, thioethers, and azides, respectively.
Table 3: Examples of Nucleophilic Substitution on the Chloromethyl Group
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | Sodium Hydroxide (NaOH) | Benzylic Alcohol |
| Alkoxide | Sodium Ethoxide (NaOEt) | Benzylic Ether |
| Amine | Ammonia (NH₃) | Primary Benzylic Amine |
| Cyanide | Potassium Cyanide (KCN) | Benzylic Nitrile |
Reactivity of the Chloromethyl Group
Generation of Carbanionic Species
The presence of α-hydrogens adjacent to the carbonyl group of the cyclobutanone ring allows for the formation of carbanionic species, specifically enolates, upon treatment with a suitable base. As an unsymmetrical ketone, deprotonation of this compound can occur at either the C-2 or C-4 position, leading to two distinct regioisomeric enolates. The formation of these species is governed by the principles of kinetic versus thermodynamic control. siue.edu
Kinetic Enolate: Rapid, irreversible deprotonation at the less sterically hindered C-4 position using a strong, bulky, non-nucleophilic base at low temperatures (e.g., lithium diisopropylamide, LDA) predominantly yields the kinetic enolate. siue.edu
Thermodynamic Enolate: In contrast, the use of a weaker base at higher temperatures allows for equilibrium to be established, favoring the formation of the more substituted, and thus more stable, thermodynamic enolate at the C-2 position. siue.edu
These enolates are potent nucleophiles, capable of participating in a wide array of bond-forming reactions, including alkylations, aldol condensations, and conjugate additions, providing a pathway to introduce further complexity to the cyclobutane core.
| Enolate Type | Position of Deprotonation | Favored Conditions | Base Example | Key Characteristics |
| Kinetic | C-4 | Low Temperature (-78 °C), Strong/Bulky Base | Lithium Diisopropylamide (LDA) | Formed faster, less stable, less substituted |
| Thermodynamic | C-2 | Higher Temperature, Weaker Base, Equilibrium | Sodium Hydride (NaH), Alkoxides | More stable, more substituted |
Chloromethylation Reactions (Blanc Reaction Analogs)
The chloromethyl group on the phenyl ring is a primary benzylic halide, a highly reactive electrophilic site. This functionality is analogous to the products formed in a classic Blanc chloromethylation reaction. youtube.com It is primed for nucleophilic substitution, typically proceeding through an SN2 mechanism, allowing for the facile introduction of a wide variety of functional groups. This reactivity provides a powerful tool for molecular elaboration, enabling the connection of the core structure to other molecular fragments.
Common transformations involving the chloromethyl group include:
Cyanation: Reaction with cyanide salts (e.g., NaCN, KCN) to yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Alkoxylation: Treatment with alkoxides (e.g., NaOCH₃) or alcohols in the presence of a base to form ethers.
Azide Formation: Substitution with sodium azide (NaN₃) to produce an organic azide, a precursor for amines (via reduction) or triazoles (via cycloaddition).
Alkylation: Acting as an alkylating agent for various nucleophiles such as enolates, amines, and thiols, thereby forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.
| Nucleophile | Reagent Example | Product Functional Group | Reaction Type |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) | SN2 |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Ether (-CH₂OR) | SN2 |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide (-CH₂N₃) | SN2 |
| Amine (R₂NH) | Diethylamine (Et₂NH) | Tertiary Amine (-CH₂NR₂) | SN2 |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether (-CH₂SR) | SN2 |
Functionalization of the Phenyl Ring (e.g., Electrophilic Aromatic Substitution)
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental process for modifying aromatic systems. wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents already present on the ring: the 3-oxocyclobutyl group and the chloromethyl group.
3-Oxocyclobutyl Group: This is an alkyl-type substituent and is therefore considered an activating group (relative to hydrogen) that directs incoming electrophiles to the ortho and para positions.
Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive electron-withdrawal by the chlorine atom. However, like other alkyl groups, it also acts as an ortho, para-director. libretexts.org
Since the existing substituents are in a para relationship, the positions ortho to the cyclobutyl group (C-3 and C-5) are electronically activated and are the primary sites for substitution. Steric hindrance from the bulky cyclobutyl moiety may influence the ratio of products. Standard SEAr reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to install additional functional groups onto the aromatic core.
| Reaction Type | Typical Reagents | Electrophile | Predicted Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | C-2 and C-6 (ortho to cyclobutyl) |
| Bromination | Br₂, FeBr₃ | Br⁺ | C-2 and C-6 (ortho to cyclobutyl) |
| Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | C-2 and C-6 (ortho to cyclobutyl) |
Synergistic Reactivity and Cascade Transformations
The strategic placement of three distinct reactive centers within this compound makes it an ideal substrate for cascade reactions. 20.210.105 These processes, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, often triggered by a single event. Such strategies are highly efficient, minimizing waste and purification steps while rapidly building molecular complexity.
A hypothetical cascade could be initiated by the formation of the cyclobutanone enolate. This nucleophilic center could then participate in an intramolecular SN2 reaction, attacking the electrophilic benzylic carbon of the chloromethyl group. This would result in the formation of a new carbon-carbon bond and the construction of a bicyclic system, fusing a new ring onto the phenyl core. The specific outcome (i.e., the size of the newly formed ring) would depend on whether the kinetic or thermodynamic enolate is the active nucleophile.
Hypothetical Intramolecular Cascade:
Initiation: Base-mediated deprotonation at C-2 to form the thermodynamic enolate.
Cascade Step: Intramolecular nucleophilic attack by the enolate on the benzylic chloride.
Termination: Formation of a fused tricyclic product with a new five-membered ring.
This type of planned, synergistic reactivity underscores the value of this compound as a sophisticated intermediate for the synthesis of complex polycyclic and spirocyclic structures.
Mechanistic Investigations and Elucidation of Reaction Pathways
Mechanistic Studies of Cyclobutanone (B123998) Ring Transformations
The four-membered ring of cyclobutanone is characterized by significant ring strain, which serves as a thermodynamic driving force for a variety of ring-opening, expansion, and rearrangement reactions. The mechanistic pathways for these transformations are diverse, involving radical, pericyclic, metal-catalyzed, acid-catalyzed, and organocatalytic intermediates.
Cyclobutanone derivatives are known to undergo ring expansion and annulation reactions via free radical mechanisms. chimia.chresearchgate.netbenthamscience.com The process is typically initiated by the generation of a radical species that adds to the carbonyl group of the cyclobutanone.
The key mechanistic steps are:
Initiation : A radical initiator generates a carbon-centered radical from a suitable precursor.
Cyclization : This external radical attacks the carbonyl carbon of the cyclobutanone, leading to the formation of a transient cyclobutylcarbinyloxyl radical (an alkoxy radical).
β-Scission : The high ring strain of the cyclobutane (B1203170) ring facilitates the homolytic cleavage of one of the internal C-C bonds (a β-scission). nih.govthieme-connect.dewikipedia.org This step is highly regioselective and is the core of the ring-expansion process. The fragmentation relieves ring strain and results in the formation of a larger, more stable ring system with the radical now located on a carbon atom of the newly formed ring. researchgate.netresearchgate.netarxiv.org
This pathway is a cornerstone of the Dowd-Beckwith ring expansion, where radical-mediated processes are used to synthesize larger carbocycles from smaller, strained ketones. youtube.com The regioselectivity of the β-scission is governed by the stability of the resulting alkyl radical. nih.govresearchgate.net
| Step | Description | Key Intermediate | Driving Force |
|---|---|---|---|
| Radical Addition | An external carbon radical adds to the carbonyl carbon. | Cyclobutylcarbinyloxyl Radical | Formation of a C-C bond. |
| β-Scission | Homolytic cleavage of a C-C bond within the four-membered ring. | Ring-Expanded Alkyl Radical | Relief of ring strain. |
| Termination/Propagation | The new radical is quenched or propagates the chain. | Final Ring-Expanded Product | Formation of a stable product. |
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. fiveable.me The formation of the cyclobutanone ring itself is often achieved via a [2+2] cycloaddition between a ketene (B1206846) and an alkene. The reverse of this reaction, a cycloreversion or electrocyclic ring-opening, is a key pericyclic pathway for cyclobutanone systems.
The electrocyclic ring-opening of a cyclobutene (formed conceptually from the enol form of cyclobutanone) to a conjugated butadiene involves a 4π-electron system. The stereochemical outcome of this concerted reaction is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. stereoelectronics.orgnih.govwikipedia.org
Thermal Conditions : Under heating, a 4π-electron electrocyclic reaction proceeds via a conrotatory mechanism. In this process, the orbitals at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). chemistnotes.commasterorganicchemistry.comwikipedia.org
Photochemical Conditions : Under UV irradiation, the reaction is promoted to an excited state, and the 4π-electron electrocyclic reaction proceeds via a disrotatory mechanism. Here, the terminal orbitals rotate in opposite directions (one clockwise, one counter-clockwise). chemistnotes.commasterorganicchemistry.comopenstax.org
These rules are fundamental to predicting the stereochemistry of products from such rearrangements. fiveable.mechemistnotes.commasterorganicchemistry.com
| Condition | Number of π Electrons | Allowed Mode of Rotation | Stereochemical Outcome |
|---|---|---|---|
| Thermal (Δ) | 4n (e.g., 4) | Conrotatory | Specific isomer dependent on reactant stereochemistry. |
| Photochemical (hν) | 4n (e.g., 4) | Disrotatory | Different stereoisomer compared to thermal reaction. |
Transition metals, particularly those with d8 electron configurations like Rh(I) and Pd(0), can catalyze transformations of cyclobutanones by activating the strained C-C bonds. snnu.edu.cnacs.org The mechanism typically involves an oxidative addition step where the metal center inserts into a C-C bond adjacent to the carbonyl group. wikipedia.orgumb.edu
The general mechanistic cycle is as follows:
Oxidative Addition : The low-valent metal complex (e.g., LnM(0)) inserts into the C1-C2 bond of the cyclobutanone. This is a formal oxidation of the metal (e.g., M(0) to M(II)) and results in the formation of a five-membered metallacyclopentanone intermediate. chimia.chnih.govchemrxiv.org The relief of ring strain facilitates this C-C activation. snnu.edu.cn
Intermediate Transformation : The metallacyclopentanone can undergo several subsequent reactions, such as migratory insertion of a coordinated ligand (like an alkene or alkyne) or β-hydride elimination. researchgate.net
Reductive Elimination : The final step involves the reductive elimination of the product from the metal center, regenerating the active catalyst and forming a new C-C or C-H bond. This step is the reverse of oxidative addition, with the metal returning to its lower oxidation state. wikipedia.org
Rhodium(I) catalysts have been extensively studied for such transformations, enabling the synthesis of complex polycyclic structures from simple cyclobutanone precursors. chimia.chacs.orgnih.gov The choice of ligands on the metal is crucial for controlling the reactivity and selectivity of the catalytic cycle. nih.gov
In the presence of protic or Lewis acids, cyclobutanones can undergo skeletal rearrangements, often leading to ring expansion. chemistrysteps.com This process is a classic example of a Wagner-Meerwein rearrangement, which proceeds through carbocation intermediates. wikipedia.orgmychemblog.comlibretexts.orgslideshare.netlibretexts.org
The mechanism involves:
Protonation : The carbonyl oxygen is protonated by the acid, which enhances the electrophilicity of the carbonyl carbon and activates the ring.
Carbocation Formation and Rearrangement : A 1,2-alkyl shift occurs where one of the C-C bonds of the cyclobutane ring migrates to the adjacent carbocationic center. This concerted step relieves the four-membered ring strain and typically leads to the formation of a more stable five-membered ring carbocation (a cyclopentyl cation). chemistrysteps.comlibretexts.org
Product Formation : The resulting carbocation is then quenched by a nucleophile (e.g., water) or undergoes elimination of a proton to yield the final, rearranged product, such as a cyclopentanone (B42830) or a cyclopentene derivative.
The driving forces for this rearrangement are the relief of angle strain and the formation of a more stable carbocation intermediate. chemistrysteps.comlibretexts.org
Organocatalysis provides a powerful tool for the asymmetric transformation of cyclobutanones. Chiral secondary amines, such as prolinol derivatives, are commonly used to activate the carbonyl group. nih.gov
The primary activation modes are:
Enamine Catalysis : The catalyst reacts with the cyclobutanone to form a nucleophilic enamine intermediate. This enamine can then react with electrophiles in subsequent steps.
Iminium Ion Catalysis : In the presence of a Brønsted acid co-catalyst, the secondary amine catalyst forms a transient iminium ion with an α,β-unsaturated aldehyde derived from a ring-opening or rearrangement. rsc.orgresearchgate.netmdpi.com This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. mdpi.com
These activation strategies have been employed in cascade reactions where an initial Michael addition to an acceptor is followed by a ring-opening or ring-expansion of the cyclobutanone moiety. nih.gov This approach allows for the construction of complex chiral molecules with high levels of enantioselectivity, as the chiral catalyst controls the stereochemistry of the bond-forming steps. rsc.orgacs.orgchemrxiv.org
Mechanistic Aspects of Chloromethylphenyl Group Reactivity
The 4-(chloromethyl)phenyl group possesses a benzylic halide, which is a highly reactive functional group. Its reactivity is dominated by nucleophilic substitution reactions, which can proceed through two primary mechanistic pathways: SN1 and SN2. askiitians.comstackexchange.comquora.com
SN1 Mechanism : This is a two-step mechanism involving the formation of a carbocation intermediate. The C-Cl bond breaks first, forming a resonance-stabilized benzylic carbocation. The delocalization of the positive charge into the adjacent phenyl ring makes this intermediate particularly stable, favoring the SN1 pathway, especially in polar protic solvents. askiitians.comquora.com The subsequent step is the rapid attack of a nucleophile on the carbocation.
SN2 Mechanism : This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. Although benzylic systems can form stable carbocations, they are also relatively unhindered primary halides, making them susceptible to SN2 attack. This pathway is favored by strong nucleophiles and polar aprotic solvents. stackexchange.comreddit.com
The competition between SN1 and SN2 pathways for benzyl (B1604629) chloride and its derivatives is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent polarity, and the presence of any substituents on the aromatic ring. askiitians.comstackexchange.comquora.comreddit.com
| Factor | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |
| Key Intermediate | Resonance-stabilized benzylic carbocation | Pentacoordinate transition state |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
Nucleophilic Attack Mechanisms
The "3-[4-(Chloromethyl)phenyl]cyclobutan-1-one" molecule presents two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon of the cyclobutanone ring and the benzylic carbon of the chloromethyl group.
The carbonyl carbon is sp² hybridized and electron-deficient due to the electronegativity of the oxygen atom, making it a prime target for nucleophiles. The general mechanism for nucleophilic attack on a ketone involves the approach of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The outcome of this initial attack depends on the nature of the nucleophile and the reaction conditions.
Strong Nucleophiles: Strong nucleophiles, such as Grignard reagents or organolithium compounds, add irreversibly to the carbonyl group. The reaction proceeds through a direct nucleophilic attack on the carbonyl carbon, breaking the C=O π-bond and forming a new carbon-carbon bond. The resulting alkoxide intermediate is then protonated during workup to yield a tertiary alcohol.
Weak Nucleophiles: Weaker, more basic nucleophiles, such as amines or alcohols, can also attack the carbonyl carbon. This addition is often reversible. In the case of primary amines, the initial addition can be followed by dehydration to form an imine.
The second site for nucleophilic attack is the benzylic carbon of the chloromethyl group. This carbon is susceptible to nucleophilic substitution reactions (SN) where the chloride ion acts as a leaving group. The reactivity of this site is enhanced by the adjacent phenyl ring, which can stabilize the transition state of both SN1 and SN2 reactions.
SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) mechanism would involve a backside attack by the nucleophile on the benzylic carbon, leading to a concerted displacement of the chloride ion. This pathway is favored by strong, unhindered nucleophiles.
SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) mechanism is also possible due to the potential for the formation of a resonance-stabilized benzylic carbocation upon departure of the chloride ion. This pathway would be favored by weaker nucleophiles and polar, protic solvents.
The competition between nucleophilic attack at the carbonyl carbon and the benzylic carbon is a key aspect of the reactivity of "this compound". The preferred reaction pathway will be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.
| Reaction Type | Nucleophile Type | Product Type |
| Nucleophilic Addition | Strong (e.g., Grignard) | Tertiary Alcohol |
| Nucleophilic Addition | Weak (e.g., Primary Amine) | Imine (after dehydration) |
| SN2 Substitution | Strong, Unhindered | Substituted Chloromethyl Group |
| SN1 Substitution | Weak, in Polar Protic Solvent | Substituted Chloromethyl Group |
Aromatic Substitution Mechanisms Adjacent to Chloromethyl Group
The phenyl ring of "this compound" can undergo electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is directed by the substituents already present on the ring: the 3-(cyclobutan-1-one) group and the chloromethyl group.
The 3-(cyclobutan-1-one) group is generally considered to be an electron-withdrawing group due to the inductive effect of the carbonyl. Electron-withdrawing groups are typically meta-directing and deactivating.
Therefore, the phenyl ring in "this compound" has two deactivating groups. However, the positions ortho and para to the 3-(cyclobutan-1-one) group are meta to the chloromethyl group, and the positions ortho and para to the chloromethyl group are meta to the 3-(cyclobutan-1-one) group. This complex substitution pattern makes predicting the precise outcome of electrophilic aromatic substitution challenging without experimental data. The reaction would likely require harsh conditions due to the deactivating nature of both substituents, and a mixture of products could be expected.
| Substituent | Electronic Effect | Directing Effect |
| 3-(Cyclobutan-1-one) | Electron-withdrawing (Inductive) | Meta-directing, Deactivating |
| Chloromethyl (-CH₂Cl) | Electron-withdrawing (Inductive) | Ortho, Para-directing (weakly activating alkyl), Deactivating (overall) |
Excited State Dynamics and Photochemical Mechanisms
The presence of the phenylcyclobutanone chromophore in "this compound" suggests a rich and complex photochemistry. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state, from which it can undergo various relaxation processes, including internal conversion, intersystem crossing, and photochemical reactions.
Internal Conversion and Intersystem Crossing
Following photoexcitation to an initial singlet excited state (Sₙ), the molecule rapidly relaxes to the lowest singlet excited state (S₁) through a process called internal conversion (IC) . This is a non-radiative process that occurs on a femtosecond to picosecond timescale.
From the S₁ state, the molecule can either return to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet excited state (T₁). Intersystem crossing is a spin-forbidden process, but it is often efficient in ketones due to spin-orbit coupling facilitated by the n→π* transition of the carbonyl group. For many aromatic ketones, the rate of intersystem crossing is very fast, often occurring on the picosecond timescale.
The efficiency of intersystem crossing is a critical factor in determining the photochemical outcome, as many photochemical reactions of ketones, such as the Norrish Type I cleavage, proceed through the triplet state.
| Process | Description | Initial State | Final State | Timescale |
| Internal Conversion (IC) | Non-radiative relaxation between states of the same spin multiplicity. | Sₙ (n>1) | S₁ | Femtoseconds to Picoseconds |
| Intersystem Crossing (ISC) | Non-radiative transition between states of different spin multiplicity. | S₁ | T₁ | Picoseconds to Nanoseconds |
Biradical Intermediates and Conical Intersections
The photochemistry of cyclobutanones is often dominated by the Norrish Type I reaction , which involves the cleavage of one of the α-carbon-carbonyl carbon bonds. This cleavage can occur from either the S₁ or T₁ state, but for many ketones, the triplet pathway is more common. The α-cleavage results in the formation of a 1,4-biradical intermediate .
In the case of "this compound", two possible Norrish Type I cleavage pathways can be envisioned, leading to two different biradical intermediates. The subsequent fate of these biradicals determines the final photoproducts. Possible reactions of the biradical include:
Decarbonylation: Loss of a molecule of carbon monoxide to form a new biradical, which can then cyclize to form a cyclopropane (B1198618) derivative or undergo further rearrangement.
Intramolecular disproportionation: Hydrogen atom transfer to form an unsaturated aldehyde.
Ring closure: Re-formation of the cyclobutanone starting material.
The relaxation from the excited state to the ground state potential energy surface, particularly during bond-breaking events, is often facilitated by conical intersections . These are points of degeneracy between two electronic states where the Born-Oppenheimer approximation breaks down, allowing for very efficient non-radiative transitions. The geometry of the molecule at the conical intersection plays a crucial role in directing the outcome of the photochemical reaction, determining which photoproducts are formed. The presence of conical intersections provides a mechanistic pathway for the rapid and efficient conversion of electronic energy into chemical energy, driving the formation of the biradical intermediates and subsequent products.
Catalytic Approaches in the Synthesis and Transformation of 3 4 Chloromethyl Phenyl Cyclobutan 1 One Derivatives
Transition Metal Catalysis
Transition metal catalysis provides a powerful toolkit for the activation and transformation of the distinct functional groups within 3-[4-(chloromethyl)phenyl]cyclobutan-1-one. The strained C-C bonds of the cyclobutanone (B123998) ring and the reactive C-Cl bond of the chloromethyl group are primary targets for various metal catalysts.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. For derivatives of this compound, palladium catalysts can be employed to functionalize the benzylic chloride group or to engage the aryl ring in classic cross-coupling reactions.
Detailed research has demonstrated the efficacy of palladium catalysts in Suzuki-Miyaura cross-coupling reactions, which pair organoboron compounds with organic halides. libretexts.orglibretexts.org The chloromethyl group on the phenyl ring can be transformed into a suitable coupling partner, or more commonly, the corresponding aryl halide precursor to the target molecule can be used. For instance, a Suzuki-Miyaura coupling could be envisioned between an aryl boronic acid and a precursor like 3-(4-bromophenyl)cyclobutan-1-one, followed by chloromethylation. Alternatively, the benzylic chloride itself can participate in Negishi-type couplings. libretexts.org
Palladium is also known to catalyze the ring-opening of cyclobutanone derivatives. bohrium.com This can lead to the formation of γ-arylated ketones, providing a pathway to linear structures from the cyclic precursor. oriprobe.com The mechanism often involves the oxidative addition of palladium into a C-C bond of the strained ring.
Table 1: Representative Palladium-Catalyzed Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 3-(4-bromophenyl)cyclobutan-1-one | Arylboronic acid | Pd(PPh₃)₄, Base | 3-(biphenyl-4-yl)cyclobutan-1-one derivative |
| Negishi Coupling | This compound | Organozinc reagent | Pd(dppf)Cl₂ | 3-[4-(arylmethyl)phenyl]cyclobutan-1-one |
Rhodium-Catalyzed Transformations
Rhodium catalysts are particularly adept at activating the C-C bonds of strained rings like cyclobutanones. acs.org This reactivity allows for a variety of transformations, including cycloadditions and ring expansions, to generate complex molecular architectures. nih.govchimia.ch
Rhodium(I) complexes can insert into the C1-C2 bond of the cyclobutanone, generating a rhodacyclopentanone intermediate. This intermediate can then undergo further reactions. For example, in the presence of an arylboronic acid, the reaction can proceed via addition of an arylrhodium(I) species to the carbonyl group, followed by a ring-opening β-carbon elimination to yield butyrophenone (B1668137) derivatives. acs.org Enantioselective rhodium-catalyzed C-C bond activation has also been developed, providing access to chiral polycyclic scaffolds with high enantioselectivity. chimia.ch Furthermore, rhodium catalysis can be used for asymmetric arylations and cycloadditions with various unsaturated partners like imines, leading to furan-fused lactams and other valuable heterocyclic structures. nih.govnih.gov
Table 2: Key Rhodium-Catalyzed Transformations of Cyclobutanone Derivatives
| Transformation | Substrate Type | Reagent | Catalyst | Key Intermediate | Product Class |
|---|---|---|---|---|---|
| Ring-Opening Arylation | 3-Arylcyclobutanone | Arylboronic acid | Rh(I)/phosphine (B1218219) | Rhodium cyclobutanolate | Butyrophenones |
| Intramolecular Annulation | 1,5-Enyne-tethered cyclobutanone | - | [Rh(diene)Cl]₂ / Chiral ligand | Rhodacyclopentanone | Chiral polycyclic scaffolds |
| [4+2] Cycloaddition | Furan-fused cyclobutanone | Imine | Rh(I) / Chiral ligand | Metallacycle | Furan-fused lactams |
Nickel-Catalyzed Processes
Nickel, being a more earth-abundant and economical alternative to palladium, has seen a surge in use for cross-coupling and C-H functionalization reactions. rsc.org For this compound, nickel catalysts can facilitate cross-coupling at the benzylic chloride position and can also promote unique cycloadditions and ring-expansion reactions of the cyclobutanone core. bohrium.comnih.gov
Nickel-catalyzed reductive cross-coupling reactions are effective for functionalizing aryl chlorides, which are analogous to the chloromethylphenyl moiety. nih.govresearchgate.net For instance, nickel can catalyze the coupling of the benzylic chloride with organoboron reagents or other nucleophiles. nih.govbeilstein-journals.org Additionally, nickel catalysts are efficient in promoting intramolecular [4+2] couplings between cyclobutanones and allenes, providing access to challenging [3.2.2] bicyclic systems through C-C bond cleavage. nih.gov These processes are often chemoselective and can be performed under neutral pH and redox conditions. nih.gov Ring-expansion reactions of β-(2-bromoaryl) cyclobutanone derivatives to form indanones have also been achieved using nickel catalysis. bohrium.com
Table 3: Examples of Nickel-Catalyzed Processes
| Process | Substrate Type | Coupling Partner | Catalyst System | Product |
|---|---|---|---|---|
| Arylative Cyclization | Alkyne-tethered electrophile | Arylboron reagent | Ni(OTf)₂ / Chiral ligand | Cyclic enone |
| Intramolecular [4+2] Coupling | Allene-tethered cyclobutanone | - | Ni(cod)₂ / PPh₃ | [3.2.2] Bicyclic scaffold |
| Ring Expansion | β-(2-bromoaryl) cyclobutanone | H₂O (proton source) | NiBr₂ / Neocuproine | Substituted indanone |
Cobalt-Catalyzed Cycloadditions and Functionalizations
Cobalt catalysis offers cost-effective and sustainable methods for various organic transformations, including C-H activation and cycloaddition reactions. beilstein-journals.org The aryl ring of this compound is a prime substrate for cobalt-catalyzed C-H functionalization.
High-valent cobalt catalysts can direct the alkenylation or alkylation of C-H bonds ortho to a directing group on an aromatic ring. beilstein-journals.orgchim.it This strategy allows for the selective introduction of functional groups onto the phenyl ring of the target molecule. Cobalt complexes are also known to catalyze [2π+2π] cycloadditions of alkenes, which could be applied to derivatives of the title compound containing an alkene moiety, leading to the formation of new cyclobutane (B1203170) rings. acs.orgprinceton.edu These reactions often proceed under mild thermal conditions and can tolerate various functional groups. acs.org Furthermore, cobalt has been utilized in ring-opening isomerizations of strained rings like cyclopropenes, which then participate in C-H functionalization, a strategy that could potentially be adapted for cyclobutanone derivatives. nih.gov
Table 4: Cobalt-Catalyzed Functionalizations
| Reaction | Substrate Type | Coupling Partner | Catalyst System | Transformation |
|---|---|---|---|---|
| C-H Alkenylation | Arene with directing group | Alkyne | CpCo(III) | ortho-C-H alkenylation |
| [2π+2π] Cycloaddition | α,ω-diene | - | (PDI)CoN₂ | Intramolecular cycloaddition |
Copper-Catalyzed Reactions
Copper catalysts are particularly useful for cross-coupling reactions involving the benzylic chloride of this compound. These reactions are often cost-effective and exhibit broad functional group tolerance.
Copper-catalyzed Suzuki-Miyaura-type cross-coupling of benzylic bromides (and chlorides) with arylboronic acids provides a direct route to diarylalkane structures. researchgate.net Similarly, copper can mediate the coupling of functionalized arylmagnesium reagents with benzylic halides. acs.org A significant area of development is the copper-catalyzed oxidative cross-coupling of benzylic C-H bonds, a reaction that can be adapted for benzylic halides. nih.govnih.gov These methods allow for the formation of C-O, C-N, and C-C bonds by coupling with alcohols, azoles, and other nucleophiles. nih.gov Radical relay mechanisms are often proposed for these transformations. nih.gov
Table 5: Applications of Copper Catalysis
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product |
|---|---|---|---|---|
| Suzuki-Miyaura-type Coupling | Benzylic Bromide | Arylboronic Acid | Cu(I) / Bidentate N-ligand | Diarylalkane |
| Grignard Cross-Coupling | Benzylic Bromide | Arylmagnesium Halide | CuCN·2LiCl | Benzhydryl derivative |
| C-C(sp³) Coupling | O-acyloxime of cyclobutanone | Aryl acetylene | Cu catalyst | γ-alkynyl alkylnitrile |
Organocatalysis
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free approach to the synthesis and transformation of complex molecules. For this compound, organocatalysis primarily targets the activation of the cyclobutanone ring for various asymmetric transformations. nih.gov
Chiral secondary amines are commonly used to activate ketones by forming a transient enamine. This activation mode facilitates a range of stereoselective reactions at the α-position of the cyclobutanone. acs.org Examples include Michael additions to nitro-olefins and aldol (B89426) reactions with aldehydes. nih.gov Bifunctional aminocatalysts have been developed for enantioselective Michael addition-ring expansion cascades involving cyclobutanones, leading to functionalized eight-membered benzolactams. nih.gov These reactions demonstrate the power of organocatalysis to construct complex, stereochemically rich products from relatively simple cyclobutanone precursors under mild conditions. mdpi.com
Table 6: Organocatalytic Transformations of Cyclobutanones
| Reaction Type | Substrate | Reagent | Catalyst | Product Type |
|---|---|---|---|---|
| Michael Addition | Cyclobutanone | Nitrostyrene | Chiral amine/Thiourea | γ-Nitroketone |
| Aldol Reaction | 2-Hydroxycyclobutanone | Aromatic aldehyde | (S)-Tryptophan | 2,2-Disubstituted cyclobutanone |
Based on a comprehensive review of available scientific literature, there is no specific research data concerning the catalytic transformations of the compound This compound within the detailed framework of the requested outline.
The outlined catalytic methods—including enantioselective desymmetrization, specific organocatalyzed reactions, biocatalysis, and photoredox catalysis—have been investigated for other structurally related 3-substituted and 3-aryl cyclobutanone derivatives. researchgate.netthieme-connect.comnih.govvub.ac.be However, direct studies and detailed findings for the named compound, this compound, are not present in the accessible scientific domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on this specific compound as per the provided instructions without resorting to extrapolation or speculation, which would compromise the scientific integrity of the content. General discussions on related compounds would violate the explicit constraint to focus exclusively on this compound.
Synthetic Applications of 3 4 Chloromethyl Phenyl Cyclobutan 1 One Derivatives
As Versatile Building Blocks for Complex Molecular Architectures
The utility of 3-[4-(chloromethyl)phenyl]cyclobutan-1-one derivatives as building blocks stems from the presence of multiple reactive sites that can be addressed with high chemoselectivity. semanticscholar.org The cyclobutane (B1203170) ring itself, possessing significant ring strain, is primed for ring-opening or ring-expansion reactions. researchgate.net This inherent reactivity allows for the transformation of the simple four-membered carbocycle into more complex scaffolds. semanticscholar.org
Modern synthetic strategies often rely on a modular approach, where customized units are assembled to create function-inspired materials. semanticscholar.orgnih.gov The subject compound fits perfectly into this paradigm. The aryl ring can be further functionalized, the ketone offers a plethora of transformation possibilities (e.g., olefination, reduction, enolate chemistry), and the chloromethyl group provides a convenient site for nucleophilic substitution or cross-coupling reactions. This multi-faceted reactivity allows for the stepwise and controlled construction of intricate molecular frameworks. nih.gov
| Reactive Site | Potential Transformations | Resulting Functionality |
| Ketone Carbonyl | Wittig reaction, Grignard addition, Reduction, Reductive amination | Alkenes, Tertiary alcohols, Secondary alcohols, Amines |
| α-Carbon | Enolate formation followed by alkylation, aldol (B89426) reaction | Substituted cyclobutanones, Functionalized side chains |
| Chloromethyl Group | Nucleophilic substitution (e.g., with -CN, -N3, -OR) | Nitriles, Azides, Ethers |
| Aromatic Ring | Electrophilic aromatic substitution, Cross-coupling reactions | Substituted aryl rings, Bi-aryl systems |
| Cyclobutane Ring | Ring expansion, Ring opening | Larger carbocycles (e.g., cyclopentanones, tetralones), Acyclic chains |
Construction of Diverse Cyclic and Polycyclic Systems
A hallmark of cyclobutanone (B123998) chemistry is the propensity for skeletal rearrangements, particularly ring expansion. nih.gov The relief of ring strain provides a strong thermodynamic driving force for these transformations. α-Arylcyclobutanones, a class to which derivatives of the title compound belong, are known to undergo ring expansion to afford functionalized tetralones, which are core structures in many natural products and bioactive molecules. nih.govresearchgate.net
Intramolecular reactions are a powerful strategy for building cyclic and polycyclic systems. The chloromethyl group on the phenyl ring of this compound can be exploited for this purpose. For instance, formation of an enolate at the α-position to the ketone could be followed by an intramolecular SN2 reaction with the benzylic chloride, leading to the formation of a fused tricyclic system. Such strategies allow for the rapid assembly of complex polycyclic frameworks from relatively simple starting materials.
| Reaction Type | Reagents/Conditions | Resulting System |
| Acid-Catalyzed Rearrangement | Brønsted or Lewis Acids | Fused bicyclic systems (e.g., Tetralones) nih.gov |
| Intramolecular Alkylation | Base (to form enolate) | Tricyclic fused systems |
| Photochemical [2+2] Cycloaddition | UV light (on enone derivatives) | Polycyclic cage compounds |
| Radical Cyclization | Radical initiator (e.g., AIBN, Bu3SnH) | Spirocyclic or fused ring systems |
Synthesis of Heterocyclic Scaffolds (e.g., Fused Systems, Lactams, Indoles, Nucleoside Analogues)
Heterocyclic scaffolds are ubiquitous in medicinal chemistry and natural products. nih.govbeilstein-journals.org Derivatives of this compound are valuable precursors for a variety of heterocyclic structures.
One common transformation is the Baeyer-Villiger oxidation of the cyclobutanone, which yields a γ-lactone. This five-membered heterocyclic ring is a common motif in biologically active molecules. Another key reaction is the Beckmann rearrangement of the corresponding oxime, which provides access to β-lactams or γ-lactams depending on the rearrangement pathway. Furthermore, tandem reactions can be employed to construct more complex heterocyclic systems. For example, an organocatalyzed reaction of 3-substituted cyclobutanones with nitrosobenzene (B162901) can lead to the formation of 4-substituted-5-hydroxy-γ-lactams through a desymmetrization and ring expansion sequence. mdpi.com Condensation reactions with hydrazine (B178648) derivatives can be used to construct fused pyrazole (B372694) systems, a privileged scaffold in drug discovery. mdpi.com
| Target Heterocycle | Key Reaction | Description |
| γ-Lactone | Baeyer-Villiger Oxidation | Insertion of an oxygen atom adjacent to the carbonyl group of the cyclobutanone. |
| γ-Lactam | Beckmann Rearrangement | Acid-catalyzed rearrangement of the cyclobutanone oxime. |
| Fused Pyrazole | Condensation | Reaction of the cyclobutanone with a substituted hydrazine, followed by cyclization and aromatization. mdpi.com |
| Indole (B1671886) Derivative | Fischer Indole Synthesis | Reaction with a phenylhydrazine (B124118) derivative under acidic conditions could potentially lead to a tetracyclic indole scaffold. |
| 5-Hydroxy-γ-lactam | Tandem O-nitroso Alkylation/Ring Expansion | Organocatalyzed reaction with nitrosobenzene leads to a stereoselective ring expansion. mdpi.com |
Precursors for Stereoselectively Functionalized Compounds
The development of asymmetric methodologies to control the stereochemical outcome of reactions is a central goal of modern organic synthesis. The prochiral nature of 3-substituted cyclobutanones makes them excellent substrates for desymmetrization reactions, allowing for the creation of multiple stereocenters with high levels of control. mdpi.com
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of cyclobutanones. For example, proline-derived catalysts can mediate highly enantio- and diastereoselective aldol reactions of 3-substituted cyclobutanones. mdpi.com This approach allows for the introduction of a new functional group at the C2 position, generating two new stereocenters with excellent stereocontrol. The resulting 2,3-disubstituted cyclobutanones are chiral building blocks that can be elaborated into a wide range of enantiomerically pure compounds. researchgate.netmdpi.com Such stereoselective transformations are critical for the synthesis of chiral drugs and other biologically active molecules where specific stereoisomers are required for activity.
| Reaction | Catalyst/Reagent | Stereochemical Outcome | Product Type |
| Desymmetrizing Aldol Reaction | N-phenylsulfonyl-(S)-proline | High diastereo- and enantioselectivity | 2,3-Functionalized cyclobutanones mdpi.com |
| Michael Addition | Chiral amine catalyst | Control of up to three contiguous stereocenters | Functionalized cyclobutanone derivatives mdpi.com |
| Asymmetric Reduction | Chiral reducing agents (e.g., CBS catalyst) | Enantioselective formation of cyclobutanol | Chiral secondary alcohols |
Future Research Directions and Outlook in Cyclobutanone Chemistry
Development of Novel and Efficient Synthetic Strategies
The construction of the strained four-membered ring of cyclobutanones remains a formidable challenge in organic synthesis. While methods like [2+2] cycloadditions of ketenes with olefins are well-established, future efforts will be directed towards strategies that offer superior control over stereochemistry and functional group tolerance. nih.govbenthamscience.com
Key areas of development include:
Enantioselective Ring-Closing Reactions: Catalytic enantioselective methods for synthesizing cyclobutanes and their ketone derivatives are still relatively rare. researchgate.net New strategies are being explored, such as the enantioselective ring closure of α-allyl-α-diazocarbonyl compounds using chiral rhodium catalysts to form bicyclobutane intermediates, which can then be converted to densely functionalized cyclobutanes. nih.gov
Ring Expansion and Contraction Methods: The stereospecific ring expansion of cyclopropanone (B1606653) surrogates with sulfur ylides presents a concise route to enantioenriched 2,3-disubstituted cyclobutanones. nih.gov Conversely, the highly stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines via iodonitrene chemistry is another promising avenue. acs.org
Advanced Cycloaddition Reactions: The cornerstone of cyclobutanone (B123998) synthesis, the [2+2] cycloaddition, continues to be refined. nih.govrsc.org Research is focused on developing new catalytic systems that can overcome the limitations of traditional methods, allowing for the synthesis of previously inaccessible cyclobutanone scaffolds, such as those fused to non-benzene aromatics. springernature.com For instance, the addition of olefinic substrates to ketenes or keteniminium ions remains a reliable method for producing cyclobutanones that can undergo further transformations. nih.gov
| Strategy | Description | Key Advantages | Reference |
| Enantioselective Bicyclobutanation | Rhodium-catalyzed reaction of diazo-enoates to form bicyclobutanes, followed by homoconjugate addition. | High diastereoselectivity and enantioselectivity for densely functionalized cyclobutanes. | nih.gov |
| Ring Expansion of Cyclopropanones | Ring expansion of cyclopropanone surrogates using unstabilized sulfoxonium ylides. | Provides access to enantioenriched cyclobutanones with complete regio- and stereospecificity. | nih.gov |
| Ring Contraction of Pyrrolidines | Iodonitrene-mediated conversion of pyrrolidines to cyclobutane (B1203170) derivatives. | Highly stereoselective with good functional group compatibility. | acs.org |
| [2+2] Cycloaddition | Reaction of ketenes or keteniminium ions with olefins. | Well-established and effective method for creating the cyclobutanone core. | nih.gov |
Advanced Mechanistic Probes and Real-Time Dynamics Studies
A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced physical organic tools and computational chemistry is set to unravel the intricate details of cyclobutanone reactions.
Future research will employ:
Real-Time Visualization: Techniques like single-molecule fluorescence microscopy are emerging as powerful tools to directly observe the kinetic dynamics of individual molecules in real-time. researchgate.net This can provide precise kinetic rate constants and transition probabilities, offering unparalleled insight into reaction intermediates and pathways. researchgate.net Similarly, ultrafast electron diffraction (UED) can image the photoinduced structural dynamics of molecules like cyclobutanone, tracking the evolution of biradical species and fragmentation channels on a picosecond timescale. aip.org
In-depth Kinetic Analysis: The use of Hammett analysis, where reaction rates are studied by examining the effect of aryl substitution, can probe mechanistic details such as charge buildup in transition states. youtube.com Kinetic Isotope Effects (KIEs) will also be crucial in determining rate-determining steps and the nature of bond-breaking and bond-forming events.
Computational Modeling: Reactive molecular dynamics simulations using force fields like ReaxFF can automatically discover reaction pathways, rate constants, and transition states. acs.org These computational methods allow for the exploration of complex reaction networks and the prediction of reaction outcomes, guiding experimental design. acs.orgbarbatti.org The combination of experimental techniques like UED with nonadiabatic dynamics simulations serves as a critical benchmark for refining theoretical models. aip.org
Trapping of Intermediates: The trapping of reactive intermediates, which may be too unstable to observe directly, can confirm their existence in a reaction pathway. youtube.com This involves adding a reagent that specifically reacts with the proposed intermediate, leading to a characterizable product. youtube.com
Integration with Sustainable and Green Chemical Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. The future of cyclobutanone synthesis will see a greater emphasis on minimizing environmental impact and enhancing efficiency. synthiaonline.com
Key trends include:
Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. mdpi.com Research has shown that some reactions, such as the Ugi and Passerini multicomponent reactions involving cyclobutanones, are significantly enhanced when conducted in water. acs.orgnih.gov This approach reduces reliance on hazardous organic solvents.
Photochemical Methods: Leveraging visible light as a renewable energy source for chemical transformations is a rapidly growing area. rsc.org Photochemical protocols for the functionalization of cyclobutane precursors, such as the selective difluoromethylation of bicyclobutanes, offer a sustainable pathway with high atom economy. rsc.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions, aligning with green chemistry principles. synthiaonline.com Exploring enzymatic reactions for the synthesis and modification of cyclobutanones is a promising future direction.
Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials towards renewable resources. researchgate.net Research into converting biomass-derived platform molecules into valuable carbocyclic compounds, including cyclobutanone derivatives, will be a critical area of focus. researchgate.netfudan.edu.cn
Exploration of New Catalytic Systems and Multicomponent Reactions
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is essential for advancing cyclobutanone chemistry.
Future explorations will focus on:
Earth-Abundant Metal Catalysis: While precious metals like palladium and rhodium are effective catalysts, there is a strong push towards using more sustainable, earth-abundant metals. nih.govorganic-chemistry.org For example, catalysts derived from cobalt have been reported for the preparation of cyclobutanones with excellent regio-, diastereo-, and enantiocontrol under mild conditions. researchgate.netescholarship.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product containing contributions from all starting materials. organic-chemistry.org Cyclobutanones have been shown to be viable partners in isonitrile-based MCRs, such as the Ugi and Passerini reactions, opening new avenues for creating molecular complexity in a convergent manner. acs.orgnih.govacs.org
Catalytic C-C Bond Activation: The inherent ring strain of cyclobutanones can be harnessed in catalytic C-C bond activation strategies. nih.gov For instance, rhodium(I) and gold(I) catalysts have been used in [4+2] and [4+4] cycloadditions of furan-fused cyclobutanones to produce unique poly-substituted, fused lactam structures. nih.gov
Organocatalysis: The use of small organic molecules as catalysts continues to provide novel and powerful methods for enantioselective synthesis. nih.gov Proline derivatives and other primary amine catalysts have been successfully used in the enantioselective desymmetrization and aldol (B89426) reactions of cyclobutanones, yielding chiral γ-lactams and aldol adducts with high enantiomeric excess. nih.gov
| Catalyst Type | Metal/Molecule | Transformation Example | Key Features | Reference |
| Earth-Abundant Metal | Cobalt (Co) | Intramolecular hydroacylation | Excellent regio-, diastereo-, and enantiocontrol under mild conditions. | researchgate.netescholarship.org |
| Precious Metal | Palladium (Pd) | Cross-coupling of N-sulfonylhydrazones | Efficient synthesis of cyclobutenes and methylenecyclobutanes. | organic-chemistry.org |
| Precious Metal | Rhodium (Rh) | [4+2] Cycloaddition | Enantioselective formation of furan-fused six-membered lactams. | nih.gov |
| Organocatalyst | Proline derivatives | Desymmetrization/ring expansion | Conversion of cyclobutanones into chiral 5-hydroxy-γ-lactams. | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[4-(Chloromethyl)phenyl]cyclobutan-1-one, and how do reaction conditions impact yield?
- Methodology : The synthesis typically involves Friedel-Crafts acylation to form the cyclobutanone core, followed by chloromethylation using paraformaldehyde/HCl under Lewis acid catalysis (e.g., ZnCl₂). Key factors include maintaining anhydrous conditions and low temperatures (0–5°C) to minimize side reactions. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >95% purity. Yield optimization requires stoichiometric control of chloromethylating agents and inert atmosphere conditions .
Q. How is structural confirmation performed for this compound?
- Methodology : Use ¹H NMR to identify the chloromethyl group (δ 4.5–4.8 ppm, singlet) and cyclobutanone protons (δ 2.8–3.5 ppm, multiplet). ¹³C NMR confirms the ketone carbonyl (δ ~215 ppm). High-resolution mass spectrometry (HRMS) should match the exact mass (C₁₁H₁₁ClO: 194.0495 Da). X-ray crystallography, as applied to structurally similar cyclobutanones, provides definitive spatial confirmation .
Q. What are the critical solubility and stability parameters for handling this compound?
- Methodology : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended for biological assays. Stability studies under varying pH (4–9) and temperatures (4°C vs. 25°C) via HPLC monitoring reveal degradation pathways. Store under argon at -20°C to prevent hydrolysis of the chloromethyl group .
Advanced Research Questions
Q. How do steric/electronic effects of the chloromethyl group influence nucleophilic addition reactions?
- Methodology : The electron-withdrawing chlorine enhances electrophilicity at the carbonyl, but steric hindrance may limit nucleophilic access. Comparative kinetic studies using methylated analogs and DFT calculations (e.g., B3LYP/6-31G*) quantify these effects. Solvent polarity (DMF vs. THF) modulates transition-state stabilization, as shown in related chlorophenyl ketones .
Q. What strategies resolve contradictions in reported bioactivity across cell lines?
- Methodology : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish target-specific effects. Control for cell permeability (logP measurements) and metabolic stability (LC-MS metabolite profiling). Dose-response matrices (10 nM–100 µM) identify concentration-dependent artifacts. Cross-validation with structurally distinct inhibitors, such as trypanothione reductase inhibitors, clarifies mechanisms .
Q. Which computational methods predict protein binding affinities of derivatives?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with target proteins like kinases. Validate predictions with surface plasmon resonance (SPR) binding assays. QSAR models incorporating Hammett σ values of substituents improve affinity predictions, as demonstrated in chloromethyl-aryl systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
